molecular formula C13H29N B13217701 Pentyl(2,4,4-trimethylpentan-2-yl)amine

Pentyl(2,4,4-trimethylpentan-2-yl)amine

Cat. No.: B13217701
M. Wt: 199.38 g/mol
InChI Key: DGGURIUKRYZUDI-UHFFFAOYSA-N
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Description

Pentyl(2,4,4-trimethylpentan-2-yl)amine is an organic compound known for its unique structure and properties It is a secondary amine with a pentyl group and a 2,4,4-trimethylpentan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl(2,4,4-trimethylpentan-2-yl)amine typically involves the alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene. This reaction is carried out using acid clay as a catalyst . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to optimize the yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using similar catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Pentyl(2,4,4-trimethylpentan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups attached to the nitrogen atom.

Scientific Research Applications

Pentyl(2,4,4-trimethylpentan-2-yl)amine has several scientific research applications:

Mechanism of Action

The mechanism by which Pentyl(2,4,4-trimethylpentan-2-yl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl(2,4,4-trimethylpentan-2-yl)amine is unique due to its specific combination of a pentyl group and a 2,4,4-trimethylpentan-2-yl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

IUPAC Name

2,4,4-trimethyl-N-pentylpentan-2-amine

InChI

InChI=1S/C13H29N/c1-7-8-9-10-14-13(5,6)11-12(2,3)4/h14H,7-11H2,1-6H3

InChI Key

DGGURIUKRYZUDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)(C)CC(C)(C)C

Origin of Product

United States

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